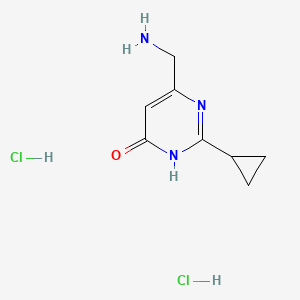

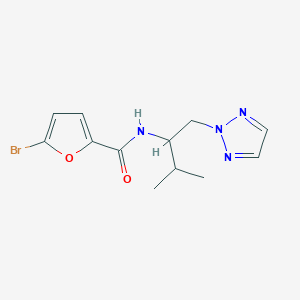

![molecular formula C12H15ClN2O B2447850 1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1172697-26-5](/img/structure/B2447850.png)

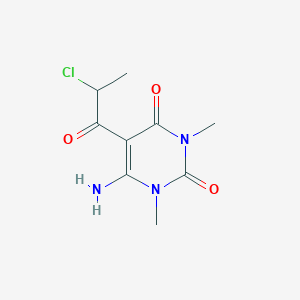

1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazoles are a class of organic compounds that contain an imidazole ring. This is a five-membered ring with two non-adjacent nitrogen atoms. They are key components in various biological molecules and have a wide range of applications .

Synthesis Analysis

Imidazoles can be synthesized through several methods. One common method is the acid-catalyzed methylation of imidazole by methanol . Another method involves the cyclization of amido-nitriles .

Molecular Structure Analysis

The molecular structure of imidazoles consists of a five-membered ring with two non-adjacent nitrogen atoms. The remaining three positions are occupied by carbon atoms .

Chemical Reactions Analysis

Imidazoles participate in a variety of chemical reactions. They can act as a nucleophile in substitution reactions, or as a base in elimination reactions .

Physical And Chemical Properties Analysis

Imidazoles are typically colorless, although their exact physical properties can vary depending on the specific compound. They are weakly basic and can form salts with acids .

Aplicaciones Científicas De Investigación

Synthesis of New Imidazole-based Monomer and Copolymerization Studies

Imidazole-based monomers, such as 2-allyloxymethyl-1-methylimidazole (AOMMI), have been synthesized using 1-methylimidazole. These monomers have been used in copolymerization studies with methyl methacrylate (MMA) to create copolymers . The copolymers were synthesized using different proportions of commercial MMA and AOMMI monomers .

Use in Photopolymerization

Photopolymerization is a technique used in the synthesis of copolymers. In this method, the polymerization is carried out in a solvent-free medium, and benzophenone is used as the initiator .

Structural Characterization of Copolymers

The structural characterization of the obtained copolymers is done using Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and elemental analysis .

Analysis of Molecular Weights and Thermal Behavior

The molecular weights and the thermal behavior of the synthesized copolymers are analyzed with gel permeation chromatography (GPC) and thermogravimetry (TG) techniques, respectively .

Use in the Synthesis of Functional Molecules

Substituted imidazoles are key components to functional molecules that are used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles has been highlighted in recent advances .

Use in the Synthesis of Imidazole-Based Molecules

The synthesis of 2,4,5-trisubstituted imidazoles and 1,2,4,5-tetrasubstituted imidazoles via a multi-compound condensation was accelerated by using assisted ultrasonication and antimony(III) chloride with the support of silica gel (SiO2-OSbCl2) as a Lewis acid catalyst, under a solvent-free condition .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(methoxymethyl)-1-prop-2-enylbenzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15-2;/h3-7H,1,8-9H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRZQGWTGBBMSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC2=CC=CC=C2N1CC=C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

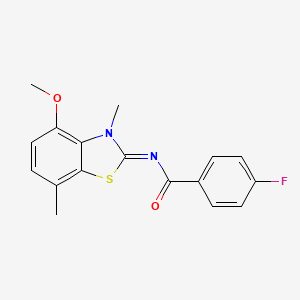

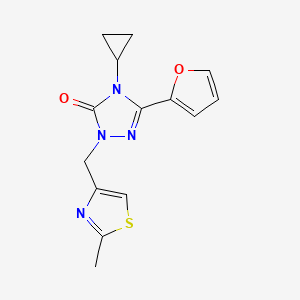

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2447769.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2447771.png)

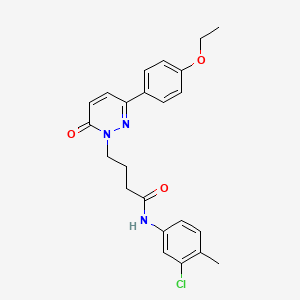

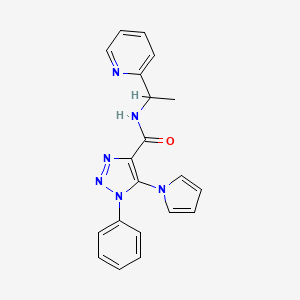

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2447780.png)

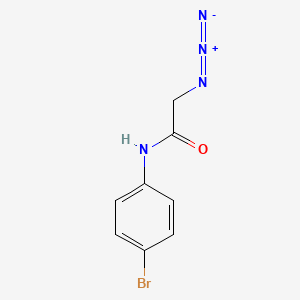

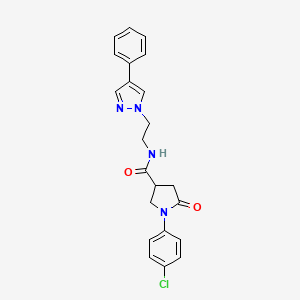

![5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2447783.png)

![6-isobutoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2447787.png)